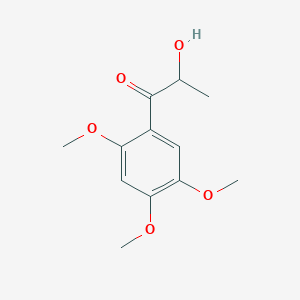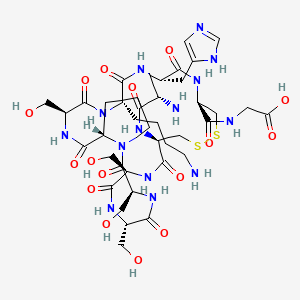![molecular formula C20H14O3 B12433441 3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Naphthoflavone-CH2-OH, also known as alpha-Naphthoflavone-CH2-OH, is a synthetic flavone derivative. It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen. This compound is known for its significant biological activities and is widely used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Naphthoflavone-CH2-OH can be synthesized from 2-naphthol and cinnamaldehyde. The reaction involves the condensation of 2-naphthol with cinnamaldehyde in the presence of a base, followed by cyclization to form the flavone structure .
Industrial Production Methods: In industrial settings, the synthesis of A-Naphthoflavone-CH2-OH involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: A-Naphthoflavone-CH2-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted flavones.
Scientific Research Applications
A-Naphthoflavone-CH2-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and gene expression.
Medicine: Investigated for its potential as a chemopreventive agent and its role in hormone-related cancers.
Industry: Used in the development of pharmaceuticals and as a component in various chemical formulations
Mechanism of Action
A-Naphthoflavone-CH2-OH exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to a decrease in estrogen levels, which can be beneficial in conditions such as hormone-dependent cancers. The compound also interacts with cytochrome P450 enzymes, affecting the metabolism of various substrates .
Comparison with Similar Compounds
Beta-Naphthoflavone: Another naphthoflavone derivative with similar biological activities but different structural features.
7,8-Benzoflavone: A potent inhibitor of aromatase, similar to A-Naphthoflavone-CH2-OH.
Uniqueness: A-Naphthoflavone-CH2-OH is unique due to its specific inhibition of aromatase and its ability to modulate cytochrome P450 enzymes. This makes it a valuable tool in research related to hormone regulation and cancer therapy .
Properties
Molecular Formula |
C20H14O3 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O3/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11,21H,12H2 |
InChI Key |
DNYHKVXLVTVFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
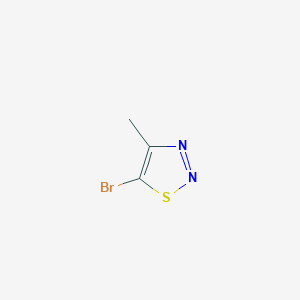
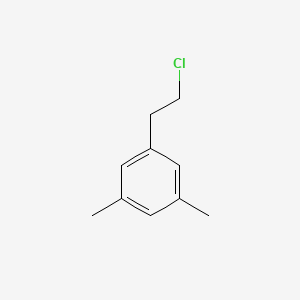
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
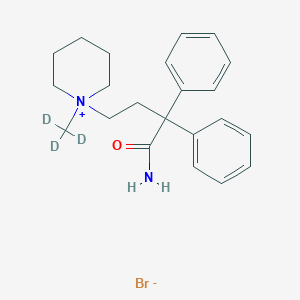

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
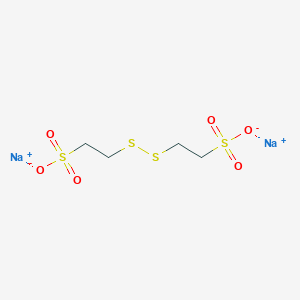
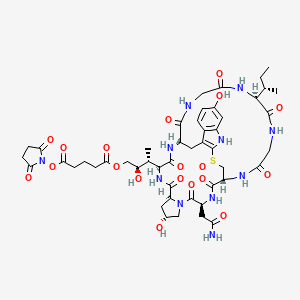
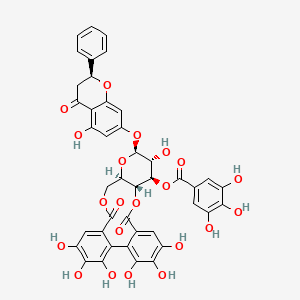
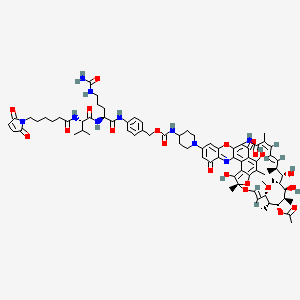
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
